Eudesmine

Catalog No.
S580872
CAS No.
526-06-7
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eudesmine

CAS Number

526-06-7

Product Name

Eudesmine

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N

Synonyms

eudesmin

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Anti-cancer properties:

Studies suggest Eudesmine may possess anti-cancer properties. In vitro (laboratory) studies have shown Eudesmine to exhibit cytotoxic (cell-killing) effects on various cancer cell lines, including those from breast, lung, colon, and liver cancers [, ]. These studies suggest Eudesmine may induce cell death through multiple mechanisms, including disrupting the cell cycle and promoting apoptosis (programmed cell death) [, ]. However, further research, including in vivo (animal) studies and clinical trials, is necessary to confirm these findings and determine its efficacy and safety in human cancer treatment [].

Anti-inflammatory properties:

Eudesmine has also been investigated for its potential anti-inflammatory properties. Studies suggest it may reduce inflammation by inhibiting the production of inflammatory mediators like cytokines. Additionally, Eudesmine may exhibit antioxidant activity, which could further contribute to its anti-inflammatory effects. However, similar to its anti-cancer properties, more research is required to fully understand its potential as an anti-inflammatory agent [].

Eudesmine is a naturally occurring compound classified as a lignan, with the chemical formula C22H26O6C_{22}H_{26}O_6. It is primarily derived from various plant species, including those in the genus Piper and Magnolia. Eudesmine has garnered attention due to its potential therapeutic properties and unique structural characteristics, which contribute to its biological activities.

Research suggests that Eudesmine exhibits two main biological activities:

  • Estrogenic activity: Eudesmine's structure bears some resemblance to estradiol, a natural estrogen. This similarity might allow it to bind to estrogen receptors, potentially triggering estrogenic effects in the body [1].
  • Sedative effect: The precise mechanism underlying the sedative effect of Eudesmine remains unclear. Further research is needed to elucidate its interaction with the central nervous system [1].

Case Study

Information regarding the safety and hazards of Eudesmine is limited. Due to the lack of extensive research, its toxicity and potential side effects are not fully characterized.

Further investigations are required to assess its safety profile before any potential medicinal use can be considered.

Important Note

The information provided here is for scientific research purposes only and should not be interpreted as medical advice.

Cited Sources

  • Latoxan Valence France. EUDESMINE. [accessed 2024, May 1]
  • Sigma-Aldrich. Eudesmine. [accessed 2024, May 1]
  • Wang, Y., Li, S., & Liu, X. (2018). Furo[2,3-b]quinoline alkaloids: A review on their distribution, biological activities, and total synthesis. Molecules, 23(1), 142.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feikert, E. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 64(4), 4–17.
  • Santos, S. A. O., & Ferreira,
, including:

  • Oxidative Dimerization: Eudesmine can undergo oxidative dimerization, particularly when derived from cinnamic acid derivatives. This reaction can lead to the formation of various lignans through electrochemical methods .
  • Bromination: Bromination of eudesmine can induce epimerization, resulting in bromine derivatives that may exhibit altered biological activities .
  • Inhibition of Enzymatic Activity: Eudesmine has been shown to inhibit specific enzymes, such as TNF-alpha production and 5-lipoxygenase, which are involved in inflammatory processes .

Eudesmine exhibits a range of biological activities:

  • Antitumor Effects: Research indicates that eudesmine can induce apoptosis in cancer cells, particularly in nasopharyngeal carcinoma and lung cancer, by down-regulating EZH2 expression and activating mitochondrial pathways .
  • Anti-inflammatory Properties: Eudesmine has demonstrated selective inhibition against platelet activating factor and shows potential as an antioxidant and anti-inflammatory agent .
  • Vasodilatory Effects: Extracts containing eudesmine have been used in traditional medicine for their ability to lower blood pressure through vasodilation mechanisms mediated by histamine receptors .

Eudesmine can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from plant sources such as Piper truncatum and Magnolia kobus, where it is present as a significant component.
  • Total Synthesis: Synthetic routes have been developed that involve complex organic reactions, including asymmetric synthesis techniques aimed at producing enantiomerically pure forms of eudesmine .

Eudesmine has several applications in medicine and pharmacology:

  • Pharmaceutical Development: Due to its antitumor and anti-inflammatory properties, eudesmine is being explored for use in developing new therapeutic agents for cancer treatment and inflammatory diseases .
  • Traditional Medicine: In Brazilian folk medicine, eudesmine is utilized for its purported benefits in managing hypertension and other cardiovascular conditions .

Studies have shown that eudesmine interacts with various biological pathways:

  • Cytochrome P450 Enzyme Activities: Eudesmine affects cytochrome P450 enzyme activities in human liver microsomes, suggesting potential implications for drug metabolism .
  • S6K1 Signaling Pathway: It has been demonstrated to impair adipogenic differentiation via the inhibition of the S6K1 signaling pathway, indicating its role in metabolic regulation .

Eudesmine shares structural similarities with other lignans and compounds derived from plants. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
FargesinLignanExhibits anti-allergic effects via ORAI1 channel inhibition.
YangambinLignanKnown for its neuroprotective properties.
PodophyllotoxinLignanNotable for its potent antitumor activity.
SesaminLignanDemonstrates antioxidant properties.

Eudesmine is unique due to its specific biological activities related to inflammation and cancer treatment, alongside its traditional use in folk medicine.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

386.17293854 g/mol

Monoisotopic Mass

386.17293854 g/mol

Heavy Atom Count

28

UNII

3TPV0HJ9B0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29106-36-3

Dates

Modify: 2023-08-15
- Whiting. Natural Products Reports (1985). 2:195- Atal et al., Am. Journ. Chem. Soc. (1967). (c) 2228

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